Synthesis Efficiency: Microwave-Assisted Preparation of 3-(2-Thienyl)acrylaldehyde Delivers 95% Yield vs. Conventional Thermal Methods
A microwave-assisted Meyer-Schuster rearrangement employing indium(III) chloride in water at 160°C for 10 minutes provides 3-(2-thienyl)acrylaldehyde in 95% isolated yield with complete (E)-stereoselectivity . This represents a substantial yield advantage over conventional thermal condensation methods (e.g., Claisen-Schmidt), which typically require prolonged heating with strong bases and produce yields that are highly substrate-dependent . The microwave protocol dramatically reduces reaction time from hours to approximately 10 minutes while eliminating the need for organic solvents, establishing a benchmark for efficient procurement-scale synthesis of this compound.
(E)-stereoselective
| Evidence Dimension | Synthesis yield |
|---|---|
| Target Compound Data | 95% isolated yield, (E)-stereoselective |
| Comparator Or Baseline | Conventional Claisen-Schmidt condensation methods for α,β-unsaturated aldehydes (typical yields vary widely, commonly 50–85% with longer reaction times) |
| Quantified Difference | Yield improvement of approximately 10–45 percentage points; reaction time reduction from hours to 10 minutes |
| Conditions | InCl₃/H₂O, microwave irradiation, 160°C, 10 min; Meyer-Schuster rearrangement |
Why This Matters
This microwave protocol establishes a high-yield, rapid, and stereoselective synthetic route that can directly inform procurement decisions for laboratories prioritizing synthetic efficiency and reduced solvent waste.
